

Bay-293: A Chemical Probe for Interrogating SOS1 Function

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Bay-293
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS GTPases, pivotal signaling nodes that regulate cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the RAS signaling pathway, frequently driven by oncogenic mutations in KRAS, is a hallmark of numerous human cancers. [2][4] **Bay-293** has emerged as a potent and selective chemical probe that inhibits the function of SOS1, offering a valuable tool to investigate the intricate biology of RAS activation and to explore novel therapeutic strategies for RAS-driven malignancies.[1][2][4][5] This technical guide provides a comprehensive overview of **Bay-293**, including its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.

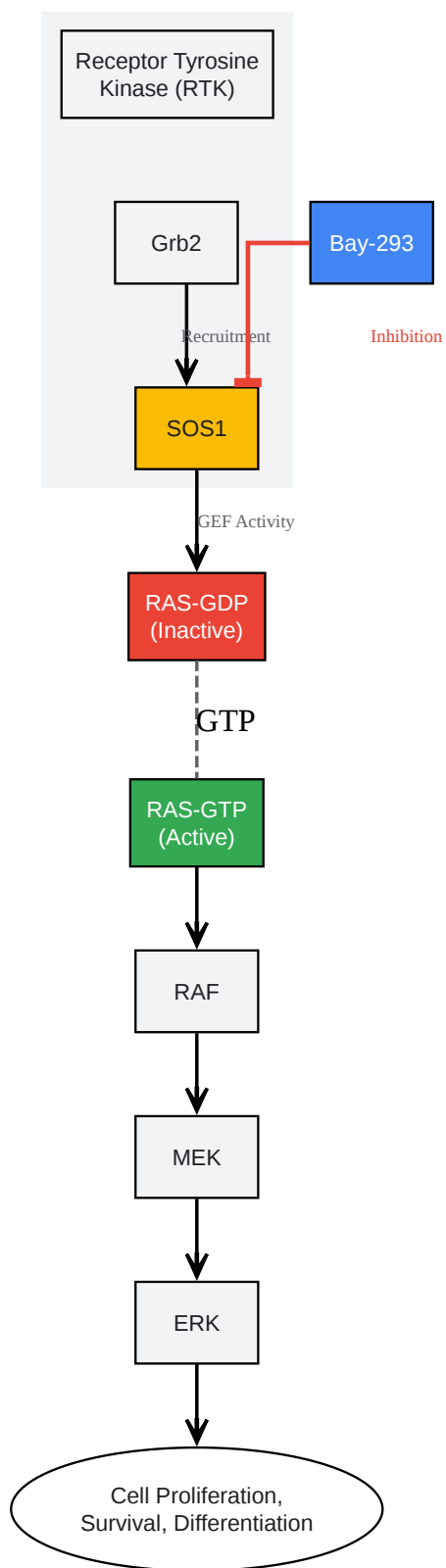
Mechanism of Action

Bay-293 functions as a potent inhibitor of the protein-protein interaction between SOS1 and KRAS.[1][2][6][7] By binding to a specific pocket on SOS1, **Bay-293** prevents the formation of the SOS1-KRAS complex, thereby blocking the SOS1-mediated exchange of GDP for GTP on

KRAS.[4][7][8] This disruption ultimately leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of downstream signaling cascades, most notably the RAF-MEK-ERK pathway.[2][9]

Signaling Pathway

The canonical RAS signaling cascade initiated by SOS1 is depicted below. **Bay-293** intervenes at the initial step of RAS activation.



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Caption: SOS1-mediated RAS activation and downstream signaling pathway inhibited by **Bay-293**.

Quantitative Data

The following tables summarize the in vitro and cellular activities of **Bay-293**.

Table 1: In Vitro Inhibitory Activity of Bay-293

Target Interaction	Assay Type	IC50 (nM)	Reference(s)
KRAS-SOS1	Biochemical	21	[1][2][4][5][6][7][10][11]
SOS1-mediated KRAS activation	Biochemical	52	[12]
SOS1-KRAS G12D	Biochemical	11.6	[10]
SOS1-KRAS G12V	Biochemical	40.7	[10]

Table 2: Cellular Activity of Bay-293

Cell Line	KRAS Status	Cellular Process	IC50 (nM)	Reference(s)
HeLa	Wild-Type	RAS activation	410	[6][8]
Calu-1	G12C	RAS activation	200	[8]
K-562	Wild-Type	pERK inhibition	180	[6]
Calu-1	G12C	pERK inhibition	150	[12]
K-562	Wild-Type	Antiproliferative	1090	[2]
MOLM-13	Wild-Type	Antiproliferative	995	[2]
NCI-H358	G12C	Antiproliferative	3480	[2]
Calu-1	G12C	Antiproliferative	3190	[2]

Table 3: Selectivity Profile of Bay-293

Off-Target	Assay Type	Activity	Reference(s)
SOS2	Biochemical	IC50 > 20,000 nM	[5][12][13]
MCF2L (DBS)	Biochemical	IC50 > 20,000 nM	[5][13]
KRAS WT-CRAF RBD	Biochemical	No significant activity (>20 μ M)	[6]
CDC42	Biochemical	No significant activity (>20 μ M)	[6]
EGFR	Biochemical	No significant activity (>20 μ M)	[6]
358 Kinases	Kinase Panel (1 μ M)	> 67% remaining activity	[5][12][13]
HTR2A	GPCR Panel	Ki = 133.44 nM	[5][13]
ADRA2C	GPCR Panel	Ki = 130.87 nM	[5][13]
HRH2	GPCR Panel	Ki = 139.82 nM	[5][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay measures the proximity of tagged SOS1 and KRAS proteins. Inhibition of the interaction by **Bay-293** results in a decreased HTRF signal.

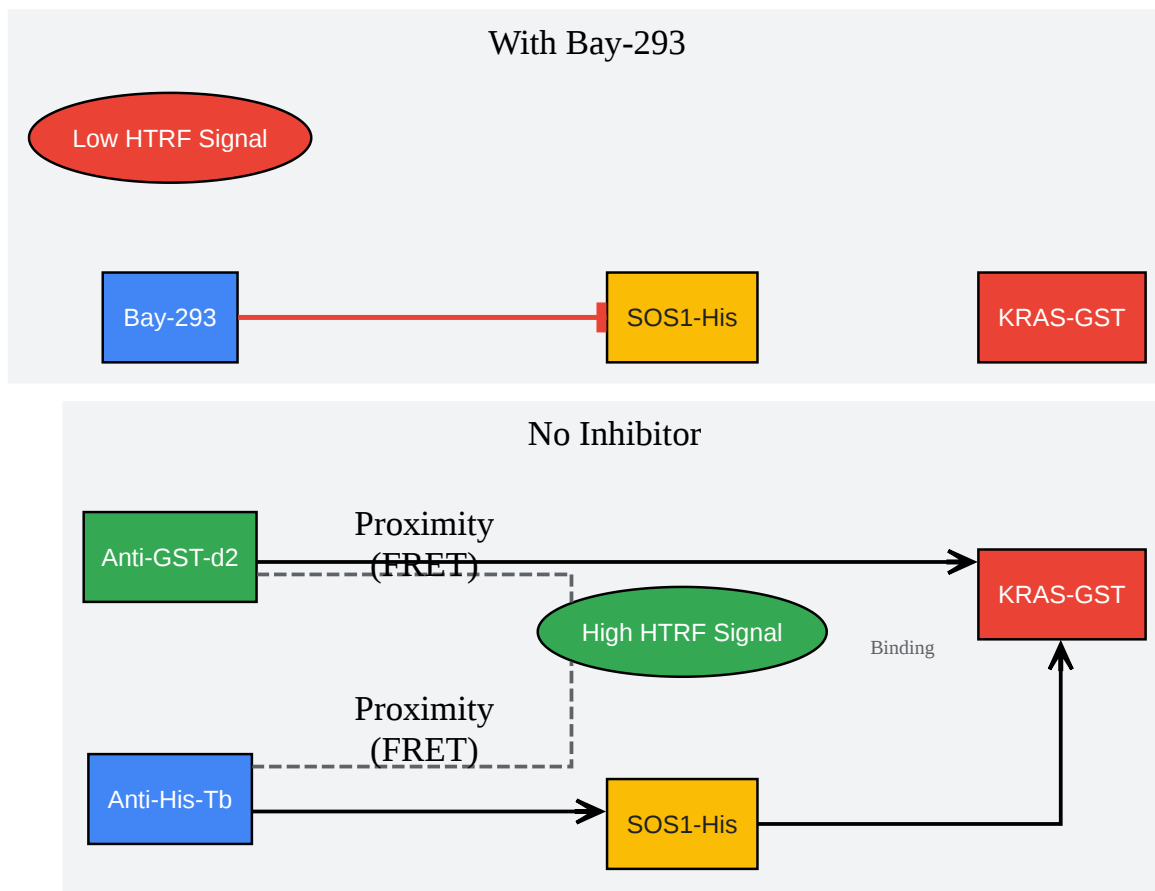
Materials:

- His-tagged SOS1 protein
- GST-tagged KRAS protein (e.g., KRAS G12C)
- GTP

- Anti-His-Tb cryptate antibody
- Anti-GST-d2 antibody
- Assay Buffer (e.g., DPBS, 0.1% BSA, 0.05% Tween 20)
- 384-well low volume white plates
- HTRF-compatible plate reader

Protocol:

- Prepare serial dilutions of **Bay-293** in assay buffer containing a constant percentage of DMSO.
- Add the diluted compounds to the wells of the 384-well plate.
- Add a solution of His-tagged SOS1 and GST-tagged KRAS to the wells.
- Incubate the plate to allow for protein-protein interaction.
- Add a pre-mixed solution of anti-His-Tb cryptate and anti-GST-d2 antibodies.
- Incubate the plate to allow for antibody binding.
- Read the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
- Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the percent inhibition relative to controls.



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Caption: Principle of the HTRF assay for monitoring SOS1-KRAS interaction.

AlphaLISA Assay for SOS1-KRAS Interaction

This bead-based immunoassay also measures the proximity of SOS1 and KRAS. Inhibition by **Bay-293** leads to a reduced AlphaLISA signal.

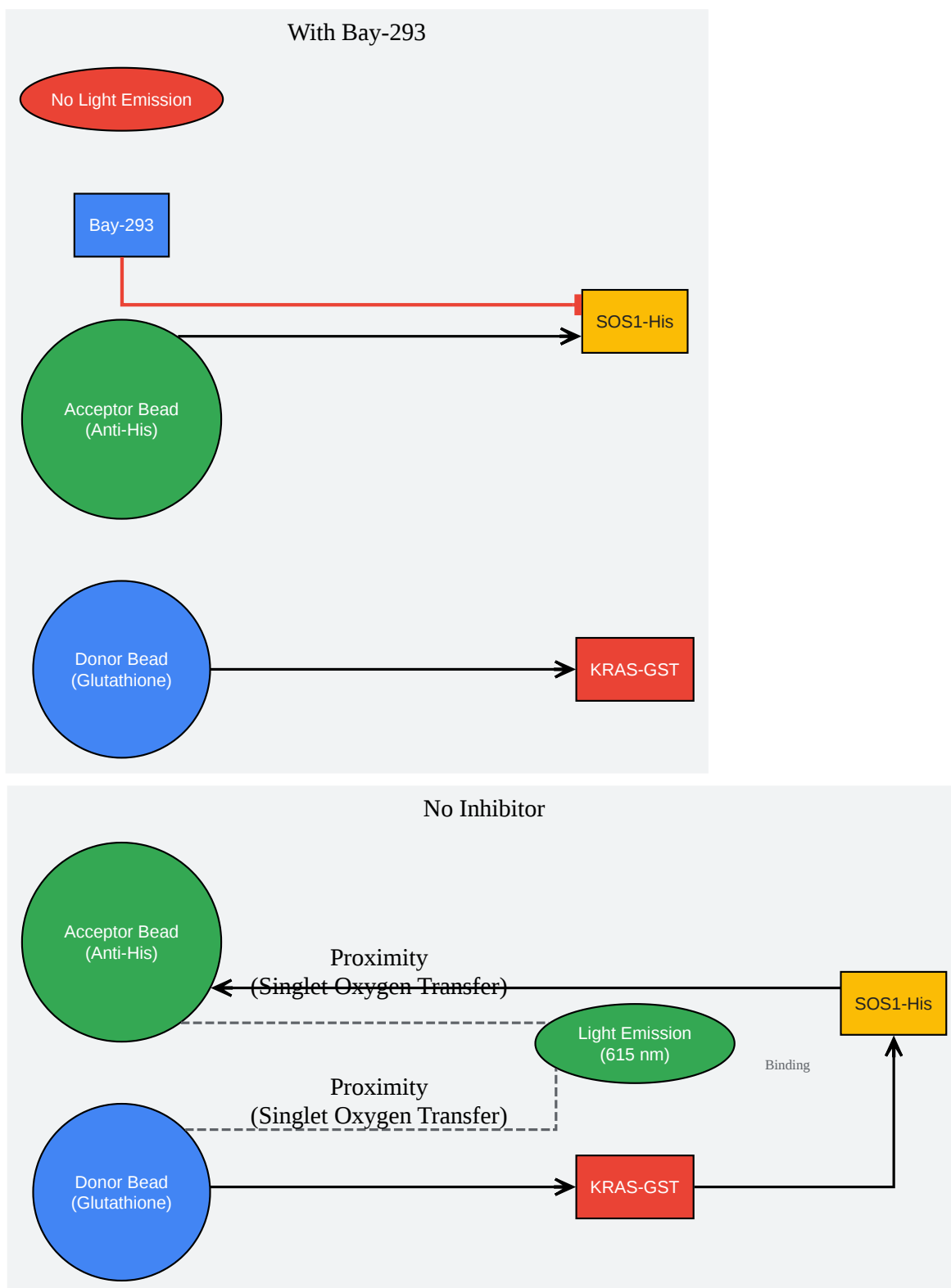
Materials:

- His-tagged SOS1 protein
- GST-tagged KRAS WT protein
- GTP

- AlphaLISA anti-6xHis Acceptor beads
- Glutathione Donor beads
- AlphaLISA PPI buffer
- 384-well AlphaPlate
- AlphaLISA-compatible plate reader

Protocol:

- Prepare serial dilutions of **Bay-293** in AlphaLISA PPI buffer with a constant DMSO concentration.
- Add the diluted compounds to the wells of the AlphaPlate.
- Prepare a working solution of GST-tagged KRAS WT and GTP.
- Prepare a working solution of His-tagged SOS1.
- Add the KRAS/GTP solution and the SOS1 solution to the wells.
- Incubate the plate to allow for protein interaction.
- Add a suspension of AlphaLISA Acceptor and Donor beads.
- Incubate the plate in the dark.
- Read the AlphaLISA signal on a compatible plate reader. A high signal indicates a strong interaction, while a low signal indicates inhibition.[10]



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Caption: Principle of the AlphaLISA assay for monitoring SOS1-KRAS interaction.

Cellular pERK Inhibition Assay

This assay quantifies the phosphorylation of ERK, a downstream effector of the RAS pathway, in response to **Bay-293** treatment.

Materials:

- Cancer cell line of interest (e.g., K-562, Calu-1)
- Cell culture medium and supplements
- **Bay-293**
- Lysis buffer
- Phospho-ERK (pERK) and total ERK antibodies
- Secondary antibodies
- Western blotting or ELISA reagents

Protocol:

- Seed cells in appropriate culture plates and allow them to adhere.
- Treat cells with various concentrations of **Bay-293** for a specified time (e.g., 60 minutes).
- Lyse the cells and collect the protein lysates.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Analyze the levels of pERK and total ERK using Western blotting or a quantitative immunoassay like ELISA or AlphaLISA SureFire Ultra.[\[14\]](#)
- Quantify the band intensities (for Western blot) or the signal (for immunoassay) and calculate the ratio of pERK to total ERK.
- Determine the IC50 for pERK inhibition.

Conclusion

Bay-293 is a well-characterized and highly valuable chemical probe for studying the function of SOS1.[1][4][5][6] Its potency, selectivity, and demonstrated cellular activity make it an indispensable tool for dissecting the role of the SOS1-KRAS interaction in normal physiology and in the context of diseases such as cancer. Furthermore, the synergistic effects observed when combining **Bay-293** with direct KRAS inhibitors highlight its potential as a component of combination therapies for RAS-driven tumors.[4][5] This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize **Bay-293** in their investigations of SOS1 biology and the development of novel cancer therapeutics. It is important to note that while **Bay-293** is an excellent in vitro tool, it has not been optimized for in vivo studies.[5][15]

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